10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
Description
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride (CAS: 33948-19-5) is a key pharmaceutical intermediate characterized by a dibenzoazepine core with a 10,11-dihydro saturation and a reactive carbonyl chloride group. Its molecular formula is C₁₅H₁₁ClNO, and it exhibits a melting point of 121–124°C, a boiling point of ~397.5°C, and a density of 1.282 g/cm³ . The compound is widely used in synthesizing tricyclic antidepressants, such as imipramine hydrochloride, by reacting with amines like 3-chloro-N,N-dimethylpropan-1-amine under basic conditions . Its reactivity as an acylating agent enables the formation of carboxamide derivatives, which are precursors to bioactive molecules with antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHHZMJBMIHLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187566 | |
| Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33948-19-5 | |
| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33948-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033948195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.036 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride typically involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the carbonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives .
Scientific Research Applications
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those used in the treatment of neurological disorders
Mechanism of Action
The mechanism of action of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride involves its interaction with specific molecular targets. It acts as an organic electrophile, facilitating esterification reactions and other biochemical processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
5H-Dibenzo[b,f]azepine-5-carbonyl Chloride (Non-Dihydro Analog)
- Structure : Lacks the 10,11-dihydro saturation, resulting in a fully aromatic dibenzoazepine system.
- However, the dihydro analog’s saturated structure improves stability during synthesis .
- Applications: Used as a reference standard for carbamazepine-related impurities (e.g., Carbamazepine Related Compound F) .
Imipramine Hydrochloride
- Structure: Derived from 10,11-dihydro-5H-dibenzo[b,f]azepine by replacing the carbonyl chloride with a 3-(dimethylamino)propyl group.
- Key Differences: The carbonyl chloride’s replacement with an amine group eliminates acylating capability but introduces antidepressant activity via serotonin/norepinephrine reuptake inhibition . Imipramine’s synthesis involves reacting the dihydrodibenzoazepine with 3-chloro-N,N-dimethylpropan-1-amine in the presence of LiNH₂, followed by HCl treatment .
10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl Chloride
- Structure : Features a methoxy substituent at position 10.
- Used in specialized impurity profiling (e.g., EP Impurity F) but less commonly in drug synthesis compared to the parent dihydro compound .
3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine
Carbamazepine-Related Compounds
- Examples :
Comparative Data Table
Biological Activity
Overview
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is a chemical compound with the molecular formula . This compound is notable for its biological activity, particularly as an antagonist of the P2X4 receptor, which plays a crucial role in neurotransmission and inflammatory responses. The following sections detail its biological mechanisms, applications, and research findings.
Target Receptor:
The primary target of this compound is the P2X4 receptor , a subtype of purinergic receptors involved in various physiological processes such as pain perception and inflammation.
Mode of Action:
As an antagonist , this compound inhibits the activity of the P2X4 receptor, potentially modulating neurotransmission and inflammatory pathways. This antagonistic action can lead to significant biochemical changes within cells, influencing cellular signaling and metabolic processes.
Cellular Effects:
The compound's interaction with cellular components has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it influences the esterification of free carboxyl groups on polyethylene terephthalate surfaces, which may impact cellular functions.
Metabolic Pathways:
this compound participates in various metabolic pathways and interacts with enzymes that facilitate its conversion into metabolites. This includes potential pathways leading to derivatives that can further influence biological activities.
Case Studies
-
Inhibition of Inflammatory Responses:
A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The results indicated a reduction in TNF-α levels compared to standard anti-inflammatory drugs . -
Neuroprotective Effects:
Research has shown that compounds derived from 10,11-Dihydro-5H-dibenzo[b,f]azepine frameworks possess neuroprotective properties. These compounds were identified as selective inhibitors for SIRT2, a protein implicated in neurodegenerative diseases . -
Antagonistic Activity on P2X4 Receptors:
In vitro studies confirmed that this compound effectively antagonizes P2X4 receptors, leading to decreased calcium influx in neuronal cells. This action suggests potential therapeutic applications in treating pain and inflammatory conditions.
Applications in Medicine and Chemistry
The compound serves various roles in medicinal chemistry:
- Precursor for Drug Development: It is utilized as an intermediate in synthesizing pharmaceuticals aimed at neurological disorders.
- Research Applications: Its derivatives are studied for their interactions with biomolecules and potential therapeutic effects on purinergic signaling pathways.
Comparative Analysis
| Compound Name | Biological Activity | Target Receptor |
|---|---|---|
| This compound | Antagonist; modulates inflammation and neurotransmission | P2X4 |
| Carbamazepine | Antiepileptic; stabilizes neuronal membranes | Sodium channels |
| Imipramine | Antidepressant; inhibits serotonin reuptake | Serotonin receptors |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride?
The compound is typically synthesized via the reaction of its carboxylic acid precursor (10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid) with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This follows a standard acyl chloride preparation protocol, where the acid undergoes nucleophilic acyl substitution. Reaction conditions (e.g., anhydrous solvents, temperature control) must be optimized to minimize side reactions like hydrolysis or dimerization .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR are essential for confirming the dibenzazepine backbone and carbonyl chloride moiety. For example, the azepine ring protons appear as distinct multiplets in the aromatic region (δ 6.5–7.6 ppm), while the carbonyl carbon resonates near δ 170 ppm .
- IR Spectroscopy : A strong absorption band near 1770–1800 cm⁻¹ confirms the C=O stretch of the carbonyl chloride group .
Q. How should researchers safely handle and store this compound given its reactivity?
Due to its moisture sensitivity and potential corrosivity:
- Storage : Keep in anhydrous conditions under inert gas (e.g., argon) at –20°C.
- Handling : Use gloves, goggles, and a fume hood. Avoid contact with water, alcohols, or amines to prevent violent hydrolysis. Refer to safety guidelines from the International Chemical Safety Card (ICSC) and GESTIS database for exposure limits and emergency protocols .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction intermediates and transition states, enabling the design of efficient pathways. For example, ICReDD’s reaction path search methods combine computational modeling with experimental validation to identify optimal conditions (e.g., solvent polarity, catalysts) for functionalizing the azepine core . Computational tools like ACD/Labs Percepta Platform can also predict physicochemical properties (e.g., logP, solubility) to guide derivatization .
Q. What strategies resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or mass spectra may arise from impurities (e.g., residual solvents) or stereochemical variations. Solutions include:
Q. How does the electronic nature of the dibenzazepine core influence its reactivity in cross-coupling reactions?
The electron-rich aromatic system facilitates electrophilic substitution at specific positions (e.g., para to the nitrogen). For example, palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids can introduce substituents at the 4- or 7-positions of the dibenzazepine ring. Steric hindrance from the fused rings may require bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
Q. What analytical methods ensure purity in large-scale synthesis?
- HPLC with UV/Vis Detection : Use reverse-phase C18 columns and gradient elution (acetonitrile/water) to separate and quantify impurities.
- TLC Monitoring : Employ silica gel plates with fluorescent indicators and developing solvents (e.g., hexane:ethyl acetate = 3:1) to track reaction progress .
Methodological Considerations
Q. What experimental controls are critical when studying the stability of this compound under varying pH conditions?
Q. How can researchers validate the identity of the carbonyl chloride group in complex matrices?
- Derivatization with Amines : React the compound with an excess of dimethylamine to form the corresponding amide, confirmed by a shift in the carbonyl IR peak from ~1800 cm⁻¹ to ~1650 cm⁻¹ .
- X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the planar geometry of the carbonyl chloride group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
